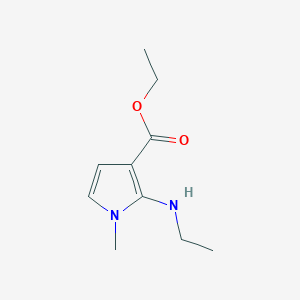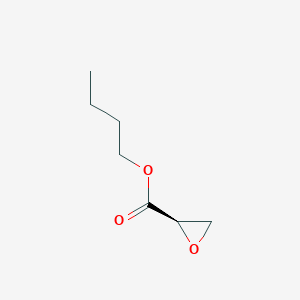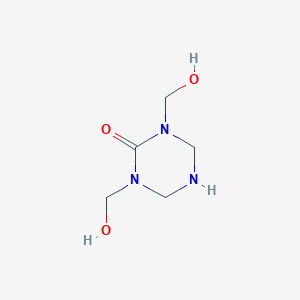
1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one is an organic compound known for its unique chemical structure and properties It is a triazine derivative with two hydroxymethyl groups attached to the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one typically involves the reaction of formaldehyde with a triazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and continuous processing techniques. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures the efficient and consistent production of the compound. The industrial process also includes purification steps, such as crystallization and filtration, to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form different triazine derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from the reactions of this compound include various triazine derivatives with different functional groups. These products have diverse applications in chemical synthesis and material science.
Applications De Recherche Scientifique
1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The triazine ring can also participate in various chemical reactions, modulating the activity of enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one include other triazine derivatives, such as:
Melamine: A triazine compound with three amino groups, used in the production of resins and plastics.
Cyanuric acid: A triazine derivative with three hydroxyl groups, used in water treatment and as a stabilizer for chlorine.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of hydroxymethyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
19708-68-0 |
|---|---|
Formule moléculaire |
C5H11N3O3 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C5H11N3O3/c9-3-7-1-6-2-8(4-10)5(7)11/h6,9-10H,1-4H2 |
Clé InChI |
PEFFWBKKAGDQJR-UHFFFAOYSA-N |
SMILES |
C1NCN(C(=O)N1CO)CO |
SMILES canonique |
C1NCN(C(=O)N1CO)CO |
Key on ui other cas no. |
19708-68-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


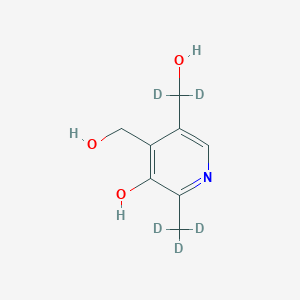
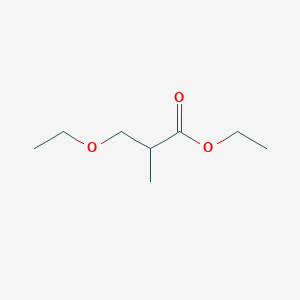
![methyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B25864.png)
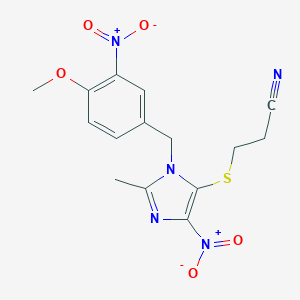
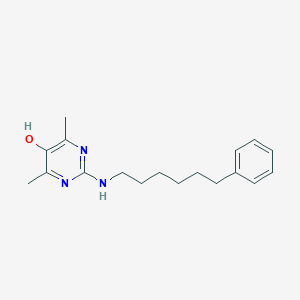
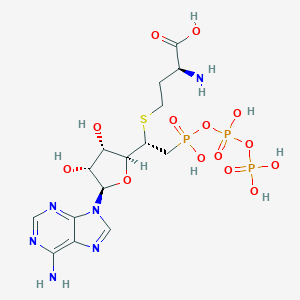
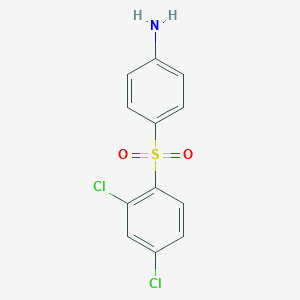
![2-Aminobenzo[d]thiazole-6-carbaldehyde](/img/structure/B25873.png)
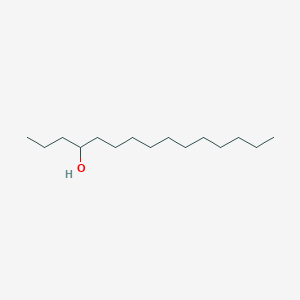
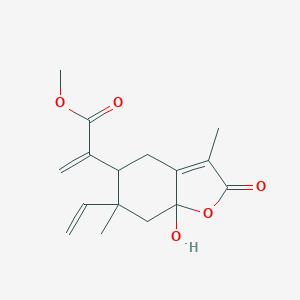
![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)
